Iso Desloratadine
Overview
Description
Iso Desloratadine, also known as Desloratadine EP Impurity B, is a chemical compound with the molecular formula C19H19ClN2. It is an impurity of Desloratadine, a nonsedating-type histamine H1-receptor antagonist. Desloratadine is an active metabolite of Loratadine, commonly used to treat allergic reactions such as rhinitis and urticaria .
Mechanism of Action
Target of Action
Iso Desloratadine, a second-generation nonsedating antihistamine, primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The binding affinity of this compound for H1 receptors is among the highest of all antihistamines .
Mode of Action
This compound competes with free histamine for binding at H1 receptors . By binding to these receptors, this compound blocks the action of endogenous histamine, which can lead to temporary relief of negative symptoms associated with allergies, such as nasal congestion and watery eyes .
Biochemical Pathways
This compound affects the biochemical pathways involved in the allergic response. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This action reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late phases of the allergic response .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is the major active metabolite of loratadine, a second-generation histamine . The body’s exposure to active metabolites is much higher with loratadine, but much lower with this compound . This compound and its active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of a range of inflammatory mediators in addition to exerting potent H1-receptor antagonism . This results in the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Furthermore, this compound and its active metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .
Biochemical Analysis
Biochemical Properties
Iso Desloratadine interacts with the histamine H1 receptor, preventing many of histamine’s adverse effects . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms .
Cellular Effects
This compound has inhibitory effects on allergic inflammatory cells and on the elaboration of mediators, such as cytokines, chemokines, and adhesion molecules, that are responsible for orchestrating the systemic allergic inflammatory response to allergen exposure . It also reduces phorbol 12-myristate 13-acetate secretagogue-stimulated mast cell release of interleukin (IL)-3, IL-6, TNF-α, and granulocyte-macrophage colony-stimulating factor (GMCSF) by 32.1, 32.6, 64.5, and 27.8%, respectively .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the histamine H1 receptor . This binding interaction inhibits the action of histamine, leading to relief from allergic symptoms .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration, which is consistent with the long half-life and prolonged H1 receptor occupancy of desloratadine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown that the clearance (Vmax/Km) values for CYP3A4 were 135.7 μl/min/mg protein for loratadine disappearance and 12.25 μl/min/mg protein for desloratadine formation .
Metabolic Pathways
This compound is involved in metabolic pathways that include N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation (rapid, nonenzymatic hydrolysis of the N-glucuronide) .
Transport and Distribution
This compound is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide .
Preparation Methods
Iso Desloratadine can be synthesized through various methods. One common method involves the decarboethoxylation of Loratadine using sodium hydroxide or potassium hydroxide in an alcohol solvent . This process involves contacting Loratadine with a mixture of a weak inorganic base and sodium or potassium hydroxide, followed by isolation of the product . Industrial production methods often involve similar processes but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Iso Desloratadine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Iso Desloratadine has several scientific research applications, including:
Biology: this compound is studied for its potential biological activities and interactions with various biological targets.
Comparison with Similar Compounds
Iso Desloratadine is similar to other compounds in the Desloratadine family, such as:
Desloratadine: The parent compound, used as an antihistamine.
Desloratadine Related Compound A: Another impurity of Desloratadine with a slightly different structure.
Desloratadine Related Compound F: A certified reference material used in quality control.
What sets this compound apart is its specific structure and the role it plays as an impurity in Desloratadine formulations. Its presence and concentration can impact the efficacy and safety of the final pharmaceutical product, making it an important compound for quality control and research .
Properties
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCCBORDDPTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-49-4 | |
Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desloratadine Related Compound B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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